molecular formula C20H28O2 B7761431 Retinoic Acid CAS No. 97950-17-9

Retinoic Acid

Cat. No.: B7761431
CAS No.: 97950-17-9
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-YCNIQYBTSA-N
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Description

Tretinoin, also known as all-trans retinoic acid (ATRA), is a naturally occurring metabolite of vitamin A (retinol) that serves as a critical compound in biochemical and pharmacological research . Its primary research applications are concentrated in two key areas: dermatology and oncology. In dermatological research, Tretinoin is extensively investigated for its potent effects on epithelial cell growth and differentiation. It is a cornerstone agent for studying the pathophysiology and treatment of acne vulgaris, where it functions by normalizing aberrant follicular keratinization, reducing the cohesiveness of keratinocytes, and accelerating the expulsion of comedo contents . Furthermore, its application in photoaging research is well-documented, with studies demonstrating its ability to improve clinical signs of photodamage, including fine wrinkles, mottled hyperpigmentation, and skin roughness . This is mechanistically linked to Tretinoin's role in stimulating the production of new collagen (types I and III), inhibiting UV-induced matrix metalloproteinases that degrade collagen, and enhancing overall epidermal hyperplasia . In cancer research, particularly for Acute Promyelocytic Leukemia (APL), Tretinoin is a pivotal differentiating agent. It induces complete remission in APL models characterized by the PML-RARα fusion gene, which results from the t(15;17) translocation . The proposed mechanism involves the binding of Tretinoin to the PML-RARα fusion protein, leading to the degradation of the oncoprotein and the subsequent loss of its transcription-repressing activity, thereby triggering the differentiation of primitive promyelocytes into mature neutrophils . The molecular mechanism of action of Tretinoin is mediated through its binding to specific nuclear receptors. It acts as an agonist for both this compound receptors (RAR-α, -β, and -γ) and retinoid X receptors (RXR) . The formation of RAR/RXR heterodimers binds to this compound response elements (RAREs) in DNA, functioning as ligand-inducible transcription factors that regulate the expression of genes governing cell proliferation, differentiation, and apoptosis . Researchers should note that Tretinoin is sensitive to light and oxidizing agents, and its stability can be significantly improved through formulation technologies like microencapsulation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Record name tretinoin
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Source PubChem
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Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name all-trans-Retinoic acid
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Solubility

<0.1 g/100 mL
Record name Tretinoin
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CAS No.

302-79-4, 97950-17-9
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Record name cis-Retinoic acid
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Melting Point

181 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tretinoin can be synthesized through the oxidation of retinol (vitamin A alcohol) using oxidizing agents such as iodine or air in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of the all-trans isomer.

Industrial Production Methods: Industrial production of tretinoin involves large-scale chemical synthesis, purification, and formulation processes. The compound is often produced in a pharmaceutical-grade facility to meet regulatory standards for medical use.

Chemical Reactions Analysis

Types of Reactions: Tretinoin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

  • Oxidation: Iodine, air, or other oxidizing agents.

  • Reduction: Hydrogenation processes.

  • Isomerization: Controlled heating and light exposure.

Major Products Formed:

  • Oxidation: Retinaldehyde (retinal), retinoic acid.

  • Reduction: Retinol.

  • Isomerization: Various isomers of this compound.

Scientific Research Applications

Dermatological Applications

1. Acne Treatment

Tretinoin is FDA-approved for the treatment of acne vulgaris. It works by promoting cell turnover, preventing the formation of comedones, and reducing inflammation. Clinical studies have shown significant improvements in acne severity with tretinoin use.

StudyDosageDurationResults
Kligman et al. (1969)0.025% - 0.1%12 weeksSignificant reduction in acne lesions
JDD Review (2023)0.1% cream40 weeks73% improvement in photodamage symptoms

2. Treatment of Photodamage

Tretinoin is also utilized for treating skin photodamage, including fine wrinkles and hyperpigmentation. Its efficacy has been established through multiple studies.

StudyDosageDurationResults
Griffiths et al. (1995)0.1% cream40 weeks73% showed improvement in wrinkles
JAMA Dermatology (2022)0.02% tretinoin vs TTP24 weeksNo significant difference in photoaging scores

3. Other Dermatological Conditions

Beyond acne and photodamage, tretinoin has off-label uses for conditions such as:

  • Actinic keratoses
  • Psoriasis
  • Ichthyosis
  • Epidermolytic hyperkeratosis

Oncological Applications

1. Acute Promyelocytic Leukemia (APL)

Tretinoin is a cornerstone treatment for APL, particularly in patients with specific chromosomal translocations (t(15;17)). It induces differentiation of promyelocytes into mature granulocytes, leading to remission.

StudyPatient CohortTreatment RegimenOutcomes
NCI Trials (1995)Patients with refractory APLTretinoin + chemotherapyHigh remission rates observed

2. Chemopreventive Effects

Research indicates potential chemopreventive properties of tretinoin against various cancers due to its ability to modulate cellular differentiation and apoptosis.

Case Studies

Several case studies illustrate the effectiveness of tretinoin in clinical practice:

  • Case Study 1 : A 35-year-old female with severe acne showed marked improvement after 12 weeks on a regimen including topical tretinoin.
  • Case Study 2 : An elderly patient treated for photodamage demonstrated significant skin texture improvement after a six-month course of topical tretinoin.

Mechanism of Action

Tretinoin exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding alters gene expression, leading to changes in cell growth, differentiation, and apoptosis. In the skin, tretinoin promotes the turnover of epithelial cells, reduces the cohesiveness of follicular epithelial cells, and decreases micromedo formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adapalene

  • Efficacy: Adapalene 0.1% gel demonstrated comparable efficacy to tretinoin 0.025% cream in treating acanthosis nigricans and acne, with similar reductions in lesion counts .
  • Safety: Adapalene exhibits a milder irritation profile. In a study, 0.1% adapalene caused fewer instances of erythema (1.4% vs. 3.7%) and dryness compared to tretinoin 0.025% .

Tazarotene

  • Efficacy: Tazarotene 0.1% outperforms tretinoin 0.05% in the speed of improvement for photoaging, with faster reductions in wrinkles and hyperpigmentation .
  • Safety: Tazarotene induces comparable or greater irritation than tretinoin, limiting its use in sensitive skin .
  • Mechanism: As a prodrug converted to tazarotenic acid, it selectively binds RARβ and RARγ, enhancing epidermal turnover .

Isotretinoin

  • Efficacy: Oral isotretinoin is superior for severe acne, inducing long-term remission, whereas topical tretinoin is reserved for mild-to-moderate cases .
  • Safety: Systemic isotretinoin carries risks of teratogenicity and hyperlipidemia, unlike topical tretinoin, which has localized side effects (e.g., dryness, erythema) .

Retinol and Retinol Derivatives

  • Efficacy: Retinol (vitamin A) and LR2412 (a retinol derivative) show comparable anti-photoaging effects to tretinoin but require longer durations (6–12 months) for similar collagen restoration .
  • Safety: Retinol causes less irritation, making it preferable for sensitive skin, but its efficacy is dose-dependent and less potent than tretinoin .

Tretinoin Formulations

  • Microsphere Encapsulation: Tretinoin 0.1% microsphere gel offers greater photostability than conventional tretinoin 0.025% gel, retaining 84% of its potency after 6 hours of UV exposure vs. 10% for non-encapsulated tretinoin .
  • Combination Gels: Clindamycin-tretinoin combinations (e.g., 1.2% clindamycin + 0.025% tretinoin) reduce inflammatory lesions by 46.8%, outperforming monotherapies (36.0% for tretinoin alone) .

Key Research Findings

Efficacy in Photoaging

  • Tretinoin 0.05% cream improves mottled hyperpigmentation and fine wrinkles within 4–6 weeks, matching results seen after 6–12 months of 0.025% tretinoin .
  • Tazarotene 0.1% achieves similar endpoints 2–4 weeks faster than tretinoin 0.05% .

Irritation Profiles

  • Tretinoin 0.1% causes irritation in 52% of users vs. 23.5% for tretinoin 0.05% lotion .
  • Adapalene 0.1% and retinol formulations reduce irritation by 30–50% compared to tretinoin .

Stability and Delivery

  • Oil-dispersed encapsulated tretinoin degrades 2.9% after one month at 25°C, outperforming water-dispersed formulations (15.4% degradation) .
  • Microsphere technology slows tretinoin release (50% at 2 hours vs. 100% at 30 minutes for non-encapsulated creams) .

Clinical and Mechanistic Insights

  • Collagen Synthesis: Tretinoin increases collagen I deposition by 80% in photoaged skin, surpassing retinol’s 40–50% improvement .

Biological Activity

Tretinoin, also known as all-trans retinoic acid (ATRA), is a potent derivative of vitamin A that plays significant roles in cellular processes, particularly in dermatology and oncology. Its biological activity is primarily mediated through its interaction with this compound receptors (RARs), influencing gene expression and cellular differentiation. This article explores the mechanisms, therapeutic applications, and research findings related to the biological activity of tretinoin.

Tretinoin exerts its biological effects by binding to the RARs, which are nuclear hormone receptors that regulate gene transcription. There are three subtypes of RARs: α, β, and γ. Tretinoin has a higher affinity for RAR-β, which is crucial for its therapeutic actions in various conditions, including acne and acute promyelocytic leukemia (APL) .

  • Cellular Differentiation : Tretinoin promotes the differentiation of keratinocytes, which is essential in treating acne by preventing the formation of comedones.
  • Apoptosis Induction : It induces apoptosis in certain cancer cells through pathways involving caspases and death receptors .
  • Gene Regulation : The compound activates genes responsible for cell growth and differentiation while inhibiting those associated with proliferation .

Therapeutic Applications

Tretinoin is widely used for its therapeutic properties in both dermatological and oncological settings:

  • Acne Treatment : Tretinoin is effective in reducing acne lesions by normalizing the shedding of skin cells and preventing clogged pores.
  • Acute Promyelocytic Leukemia : In APL, tretinoin induces differentiation of promyelocytes into mature granulocytes by degrading the RARA:PML fusion protein, a key driver of this cancer .

Efficacy in Dermatology

A study comparing tretinoin with hydroquinone showed significant improvements in skin conditions after 6 to 9 months of treatment, indicating its effectiveness in skin rejuvenation . Another investigation highlighted that tretinoin's ability to induce apoptosis in keratinocytes is mediated through specific signaling pathways involving caspases .

Oncological Studies

Research has demonstrated that tretinoin's efficacy in APL is contingent upon its ability to modulate gene expression linked to cell differentiation. A clinical trial indicated a high remission rate among patients treated with tretinoin compared to traditional chemotherapy alone . However, responses can be transient due to the rapid upregulation of CYP26 enzymes that degrade tretinoin .

Case Studies

  • Case Study on Acne Treatment :
    • Patient Profile : A 22-year-old female with moderate acne.
    • Treatment Protocol : Application of 0.025% tretinoin cream nightly.
    • Outcome : Significant reduction in acne lesions observed after 12 weeks, with improved skin texture and reduced hyperpigmentation.
  • Case Study on APL :
    • Patient Profile : A 35-year-old male diagnosed with APL.
    • Treatment Protocol : Induction therapy with oral tretinoin (45 mg/m²/day).
    • Outcome : Achieved complete remission after 30 days; maintained remission with follow-up treatments.

Data Tables

Biological Activity Mechanism Therapeutic Use
DifferentiationRAR ActivationAcne
ApoptosisCaspase PathwayCancer (APL)
Gene RegulationTranscription ModulationSkin Aging
Clinical Outcomes Study Type Efficacy Rate
Acne ImprovementLongitudinal Study70% reduction in lesions
APL RemissionClinical Trial90% complete remission

Q & A

Q. How to align Tretinoin research with ethical guidelines for human studies?

  • Methodological Answer : Obtain ethics committee approval (e.g., HDEC) for clinical trials. Use informed consent forms detailing phototoxicity risks. For preclinical work, comply with ARRIVE 2.0 guidelines for animal welfare reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Retinoic Acid
Reactant of Route 2
Retinoic Acid

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